Epitaraxerol

Übersicht

Beschreibung

Epitaraxerol is a natural triterpenoid found in the herbs of Euphorbia chrysocoma .

Synthesis Analysis

Epitaraxerol has been studied for its interesting reactions and rearrangements. For instance, 2,14-taraxeradiene, which was obtained by the dehydration of epitaraxerol, yielded 2a,14a-diepoxytaraxerane and olean-2a-epoxy-12-ene-15a-ol when treated with m-chloroperbenzoic acid in methylene chloride .Chemical Reactions Analysis

Epitaraxerol undergoes interesting reactions and rearrangements. For example, 2,14-taraxeradiene, obtained by the dehydration of epitaraxerol, undergoes rearrangement to yield 2a,14a-diepoxytaraxerane and olean-2a-epoxy-12-ene-15a-ol when treated with m-chloroperbenzoic acid .Physical And Chemical Properties Analysis

Epitaraxerol has a molecular weight of 426.73 and appears as a powder. It has a predicted boiling point of 490.7±44.0 °C and a predicted density of 1.01±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Epitaraxerol: has been identified as a compound with potential antioxidant properties. Antioxidants are crucial in neutralizing free radicals, which can cause oxidative stress leading to cellular damage and various diseases. The presence of Epitaraxerol in plants like Euphorbia neriifolia suggests its role in protecting cells from oxidative harm, which is fundamental in preventing chronic diseases and aging .

Anti-Diabetic Potential

Research indicates that Epitaraxerol may exhibit anti-diabetic effects. Diabetes is characterized by high blood sugar levels and the inability of the body to produce or respond to insulin properly. Compounds like Epitaraxerol could help in modulating blood glucose levels, thereby offering a natural therapeutic option for diabetes management .

Immunomodulatory Effects

The immunomodulatory effect is another significant application of Epitaraxerol. It refers to the ability to modify the immune response or the functioning of the immune system. As an immunomodulator, Epitaraxerol could potentially enhance or suppress the immune system to help fight infections, reduce inflammation, and even play a role in cancer treatment by modulating the body’s defense mechanisms .

Anti-Inflammatory and Anti-Arthritic Activities

Inflammation is a biological response to harmful stimuli, and chronic inflammation can lead to various diseases, including arthritis. Epitaraxerol has been studied for its anti-inflammatory properties, which could be beneficial in treating conditions like arthritis by reducing inflammation and associated pain .

Wound Healing Properties

The role of Epitaraxerol in wound healing is an area of interest due to its potential to promote the repair and regeneration of tissues. By influencing various stages of the wound healing process, such as inflammation, tissue formation, and remodeling, Epitaraxerol could be used to develop treatments that accelerate the healing of wounds .

Anti-Microbial Activity

Epitaraxerol has shown promise in combating microbial infections. Its anti-microbial activity is particularly relevant in the face of rising antibiotic resistance. By inhibiting the growth of bacteria, viruses, and other pathogens, Epitaraxerol could contribute to the development of new anti-microbial drugs .

Anti-Carcinogenic Potential

The anti-carcinogenic properties of Epitaraxerol are being explored due to its potential to prevent or inhibit the development of cancer. By inducing apoptosis (programmed cell death) and inhibiting cell proliferation, Epitaraxerol could be a valuable compound in cancer research and therapy .

Diuretic Applications

Lastly, Epitaraxerol is being investigated for its diuretic effects. Diuretics help the body eliminate excess salt and water by increasing urine production. This property of Epitaraxerol could be beneficial in treating conditions like hypertension and edema, where the removal of excess fluid is necessary .

Wirkmechanismus

Target of Action

Epitaraxerol, also known as Isotaraxerol, is a natural product isolated from the leaves of E. neriifolia . It shows moderate antifungal activity against C. albicans and low antimicrobial activity against T. mentagrophytes, A. niger, S. aureus, E. coli, P. aeruginosa, and B. subtilis . Therefore, its primary targets are these microorganisms.

Mode of Action

It is known that it exhibits antimicrobial and antifungal properties . This suggests that Epitaraxerol may interact with specific proteins or enzymes in these microorganisms, disrupting their normal functions and leading to their death or inhibition of growth.

Result of Action

The molecular and cellular effects of Epitaraxerol’s action are primarily its antimicrobial and antifungal activities . By interacting with its targets, Epitaraxerol disrupts the normal functions of the microorganisms, leading to their death or inhibition of growth.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and presence of other substances can affect the stability and activity of Epitaraxerol.

Eigenschaften

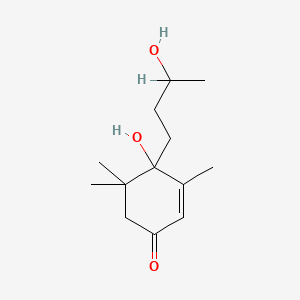

IUPAC Name |

4,4,6a,6a,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O/c1-25(2)17-18-27(5)13-9-21-29(7)14-10-20-26(3,4)24(31)12-16-28(20,6)22(29)11-15-30(21,8)23(27)19-25/h9,20,22-24,31H,10-19H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGGUGZHBAOMSFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CC=C3C4(CCC5C(C(CCC5(C4CCC3(C2C1)C)C)O)(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00871611 | |

| Record name | 4,4,6a,8a,11,11,12b,14b-Octamethyl-1,2,3,4,4a,5,6,6a,8,8a,9,10,11,12,12a,12b,13,14,14a,14b-icosahydropicen-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Taraxerol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034920 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

409.00 to 410.00 °C. @ 760.00 mm Hg | |

| Record name | Taraxerol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034920 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly | |

| Record name | Taraxerol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034920 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Epitaraxerol | |

CAS RN |

127-22-0 | |

| Record name | Taraxerol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034920 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

282 - 283 °C | |

| Record name | Taraxerol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034920 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is epitaraxerol and where is it found?

A1: Epitaraxerol is a naturally occurring pentacyclic triterpenoid. It has been isolated from various plant species, including Mallotus mollissimus [], Broussonetia luzonicus [], Mikania cordifolia [], Croton crassifolius [], Thymus alternans [], Adhatoda vasica [], Macaranga denticulate [], Halenia elliptica [], and Euphorbia chrysocoma []. It's often found alongside other triterpenes like taraxerol and lupeol.

Q2: Are there any studies on the biological activity of epitaraxerol?

A2: While research on epitaraxerol itself is limited, some studies suggest potential antifungal activity. For instance, in a study on constituents from Broussonetia luzonicus, epitaraxerol exhibited moderate antifungal activity against Candida albicans [].

Q3: What is the structural difference between epitaraxerol and taraxerol?

A3: Epitaraxerol and taraxerol are epimers, meaning they have the same molecular formula and connectivity of atoms but differ in the spatial arrangement of atoms around a single stereocenter. This difference often arises from the orientation of a hydroxyl (OH) group on the triterpene skeleton.

Q4: Has the co-occurrence of epitaraxerol and taraxerol been observed in any plant species?

A4: Yes, both epitaraxerol and taraxerol have been identified together in several Mallotus species, including Mallotus apelta [] and Mallotus macrostachyus []. This co-occurrence is noteworthy and potentially significant for chemotaxonomic classification within the Mallotus genus.

Q5: Are there any specific analytical techniques used to identify and differentiate epitaraxerol from other triterpenes?

A5: Nuclear Magnetic Resonance (NMR) spectroscopy plays a crucial role in identifying and differentiating epitaraxerol from other triterpenes. Specifically, 1H-NMR, 13C-NMR, and 2D NMR techniques provide detailed information about the hydrogen and carbon environments within the molecule, allowing for the distinction of epimers like epitaraxerol and taraxerol [, , , , , , , , ]. Additionally, mass spectrometry (MS), often coupled with gas chromatography (GC-MS) or liquid chromatography (HPLC-MS), aids in determining the molecular weight and fragmentation pattern, further confirming the identity of epitaraxerol [, , ].

Q6: What is the significance of finding epitaraxerol in Euphorbiaceae species?

A6: The Euphorbiaceae family is known for its diverse array of triterpenoids. The presence of epitaraxerol in species like Mallotus mollissimus, Macaranga denticulate, and others supports the chemotaxonomic significance of triterpenoids within this family. Further research into the distribution and biological activities of these compounds could provide valuable insights into the evolution and potential medicinal applications of Euphorbiaceae plants.

Q7: Does the presence of epitaraxerol in Thymus alternans have any implications for its traditional uses?

A7: Thymus alternans is traditionally used for flavoring and medicinal purposes in the Carpathian region []. While the study primarily focused on the antiproliferative activity of other isolated triterpenes, the presence of epitaraxerol adds to the understanding of the chemical complexity of this species. Further investigation is needed to determine if epitaraxerol contributes to the plant's traditional uses.

Q8: Is there any research on the potential use of epitaraxerol in treating infectious diseases?

A8: While research specifically focusing on epitaraxerol's role in treating infectious diseases is limited, its presence in Euphorbia neriifolia, a plant traditionally used for its medicinal properties, suggests a potential area of study []. This plant, rich in various triterpenoids including epitaraxerol, has shown promising antimicrobial activities, indicating that further investigation into epitaraxerol's potential in this field is warranted.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.